2-(Iodoethynyl)pyridine

halogen bonding crystal engineering supramolecular synthon

Sourcing 2-(iodoethynyl)pyridine is challenging due to intermittent discontinuation at major suppliers. Our verified supply chain ensures access to this unique ortho-iodoalkyne tecton for halogen-bond-mediated crystal engineering. • Exclusive N(pyr)-directed C-I···N halogen bond donor (79% vdW I···N distance) • Enables predictable single-component supramolecular triangles and chiral double helices • Superior reactivity in Pd(0) Sonogashira couplings vs bromo analog • Available with comprehensive SSNMR QC for framework integrity

Molecular Formula C7H4IN
Molecular Weight 229.02 g/mol
Cat. No. B12042315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Iodoethynyl)pyridine
Molecular FormulaC7H4IN
Molecular Weight229.02 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C#CI
InChIInChI=1S/C7H4IN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H
InChIKeyMPPYNDIVYHMJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Iodoethynyl)pyridine (CAS 37968-62-0): A Bifunctional sp-Hybridized Iodoalkyne Building Block for Halogen-Bond-Driven Crystal Engineering and Cross-Coupling


2-(Iodoethynyl)pyridine (C₇H₄IN, MW 229.02) is a heterocyclic iodoalkyne in which the iodoethynyl group is attached at the 2-position of the pyridine ring. The compound features an sp-hybridized C≡C–I moiety ortho to the ring nitrogen, creating a self-complementary halogen bond donor–acceptor topology that distinguishes it from meta- and para-substituted regioisomers. Its molecular electrostatic potential distribution yields a pronounced σ-hole on the terminal iodine, enabling robust, directional C–I···N halogen bonds that underpin a wealth of single-component supramolecular architectures. The compound is commercially catalogued under AldrichCPR but has experienced intermittent discontinuation from major suppliers, making verified sourcing a procurement-critical variable [1][2].

1
Halogen-Bond Crystal Engineering Ortho iodoethynyl-pyridine topology enables self-complementary C–I···N halogen-bond donor–acceptor motifs for programmable supramolecular assembly.
2
Single-Component Macrocycle Tecton Forms discrete cyclic trimers via (C–I···N)₃ motifs; a rare design feature for achiral building blocks in porous framework research.
3
Sonogashira Cross-Coupling Partner sp-Hybridized C–I bond supports Pd(0) oxidative addition for alkynyl-pyridine scaffold synthesis under reported mild conditions. Sourcing note: Intermittent supplier discontinuation reported; verify availability before procurement.

Why Simple Halogen or Positional Analogs Cannot Replace 2-(Iodoethynyl)pyridine in Structure-Directing Applications


Casual substitution of 2-(iodoethynyl)pyridine with its bromoethynyl, chloroethynyl, or regioisomeric (3- or 4-iodoethynyl) analogs is not scientifically warranted. The bromoethynyl and chloroethynyl congeners display qualitatively different halogen-bond acceptor site preferences — bromoethynyl donors engage either π-clouds or N(pyr) sites, while chloroethynyl donors preferentially target π-acceptors, meaning neither reliably directs assembly toward the nitrogen-directed architectures characteristic of the iodoethynyl variant. The 3-iodoethynyl regioisomer, lacking the ortho N···I proximity, cannot form the intramolecularly templated cyclic assemblies. Even 2-ethynylpyridine — the immediate synthetic precursor — lacks the σ-hole halogen bond donor functionality entirely, rendering it inactive for halogen-bond-mediated crystal engineering [1][2][3].

Acceptor site
2-(Iodoethynyl)pyridine (target)
Exclusive N(pyr) halogen-bond engagement; 100% site fidelity across 11 crystal structures reported.
Bromo / Chloro analogs
Bromoethynyl: ambivalent N(pyr)/π selectivity. Chloroethynyl: exclusively π-acceptor. N(pyr)-directed assembly may not transfer.
Macrocycle formation
2-(Iodoethynyl)pyridine (target)
Discrete cyclic trimer via (C–I···N)₃ motif from acetonitrile; structurally characterized.
2-(Bromoethynyl)pyridine
No reported single-component triangle; weaker σ-hole precludes cyclic trimer closure under comparable conditions.
Regioisomer
2-(Iodoethynyl)pyridine (target)
Isostructural halide salt dimers across Cl, Br, I, I₃ series; cooperative C–I···X⁻ / N⁺–H···X⁻ binding.
3-(Iodoethynyl)pyridine
Meta substitution disrupts cooperative dimer topology; packing diverges across halide series. Structural predictability may not transfer.

Quantitative Differentiation Evidence for 2-(Iodoethynyl)pyridine Against Its Closest Analogs


Exclusive sp-Nitrogen Halogen-Bond Acceptor Site Engagement Versus Ambivalent Bromo/Chloro Analogs

2-(Iodoethynyl)pyridine engages exclusively with the pyridine nitrogen (N(pyr)) acceptor site in the solid state. In contrast, 2-(bromoethynyl)pyridine halogen-bond donors are ambivalent — selecting either the N(pyr) or the π-cloud of the amide carbonyl oxygen — and 2-(chloroethynyl)pyridine donors select exclusively π-acceptor sites. In a systematic crystallographic survey of haloethynyl-substituted N-(pyridin-2-yl)amides, all 11 structurally characterized iodoethynyl derivatives formed I···N(pyr) halogen bonds with 100% fidelity, whereas bromoethynyl species partitioned between N(pyr) and π/CO sites [1].

Halogen-bond acceptor site selectivity
Head-to-head
Iodo: 100% N(pyr) engagement (11/11 structures)
Bromo: mixed N(pyr)/π/CO
Chloro: 0% N(pyr), exclusively π
Supports programmable N(pyr)-directed assembly prediction; bromo/chloro analogs may introduce structural ambiguity.
CSD analysis; N-(pyridin-2-yl)amide derivatives; 11 iodoethynyl structures surveyed.
halogen bonding crystal engineering supramolecular synthon

Single-Component Supramolecular Triangle Assembly: A Unique Architectural Outcome of 2-(Iodoethynyl)pyridine

Crystallization of 2-(iodoethynyl)pyridine from acetonitrile yields a discrete, single-component supramolecular triangle (trimer) assembled exclusively through three intermolecular ethynyl C–I···N halogen bonds. This self-complementary triangular architecture is driven by the ortho disposition of the iodoethynyl group relative to the pyridine nitrogen, enabling a cyclic (C–I···N)₃ motif. The bromoethynyl analog, by contrast, does not form analogous single-component triangles under comparable conditions — its weaker σ-hole and less directional halogen bond preclude the geometric precision required for cyclic trimer closure [1][2].

Supramolecular triangle assembly
Head-to-head
Iodoethynyl: discrete cyclic trimer via (C–I···N)₃
Bromoethynyl: no cyclic trimer reported
Chloroethynyl: does not function as XB donor
Unique single-component macrocycle tecton; bromo/chloro analogs cannot replicate this architecture.
Crystallization from acetonitrile; low-temperature SC-XRD.
supramolecular chemistry self-assembly halogen-bonded macrocycles

Quantified C–I···N Halogen Bond Geometry: I···N Distance at 79% of van der Waals Sum

In structurally characterized iodoalkyne–pyridine halogen-bonded dimers, the 2-iodoethynylpyridine motif yields an I···N separation of 2.773(16) Å, corresponding to 79% of the sum of the van der Waals radii (r_vdW(I) = 1.98 Å; r_vdW(N) = 1.55 Å; sum = 3.53 Å). The C–I···N angle is 175.70(6)°, approaching optimal linearity. This degree of bond shortening is characteristic of a moderately strong halogen bond and is systematically greater (more shortened relative to vdW sum) than what is achievable with bromoethynyl analogs, where Br···N shortening typically falls in the range of 82–90% of the vdW sum, reflecting the weaker σ-hole of bromine [1].

C–I···N halogen bond geometry
Cross-study comparable
I···N = 2.773(16) Å
79% of Σr_vdW (3.53 Å)
C–I···N angle = 175.70(6)°
Reported bond shortening supports predictable intermolecular distance estimation in co-crystal design.
Br···N typically 82–90% Σr_vdW; sp-C–I donor shows greater shortening.
halogen bond geometry crystallography structure correlation

Solid-State NMR Chemical Shift Differentiation of C–I···X⁻ Versus C–I···N Halogen Bonds

¹³C solid-state NMR (SSNMR) spectroscopy reveals that the ¹³C chemical shift of the C–I carbon in 2-iodoethynylpyridinium halide salts increases upon formation of C–I···X⁻ halogen bonds (X = Cl, Br, I) relative to the neutral C–I···N halogen bond. Specifically, the ¹³C resonance of the alkynyl C–I carbon moves downfield in the halide salts, and the magnitude of the shift correlates with halide identity. Concurrently, ¹H SSNMR of the pyridinium N⁺–H proton shows a decrease in chemical shift as the halide counterion increases in size from Cl⁻ to I⁻. For the 2-iodoethynylpyridine HCl salt, two crystallographically distinct dimers were resolved, demonstrating that SSNMR can distinguish subtle differences in halogen bond geometry that are averaged in solution-state measurements [1].

Solid-state NMR differentiation
Head-to-head
¹³C δ(C–I): downfield shift for C–I···X⁻ vs neutral C–I···N
¹H δ(N⁺–H): decreases as halide size increases (Cl⁻ → Br⁻ → I⁻)
Supports non-destructive QC verification of halogen-bond engagement in formulated materials.
9.4 T SSNMR; HCl, HBr, HI, HI₃ salts; two distinct dimers resolved for HCl salt.
solid-state NMR halogen bonding chemical shift tensor

Regioisomeric Differentiation: 2- vs. 3-Iodoethynylpyridine in Halogen-Bonded Dimer Architecture

The 2-iodoethynyl regioisomer directs the formation of self-complementary halogen-bonded dimers via simultaneous C–I···X⁻ halogen bonds and N⁺–H···X⁻ hydrogen bonds, creating discrete charged dimeric motifs in the solid state. The 3-iodoethynyl regioisomer, with the iodoalkyne at the meta position relative to the ring nitrogen, cannot support the same cooperative hydrogen/halogen bond dimer topology. Crystallographic analysis confirms that the 2-isomer HCl, HBr, HI, and HI₃ salts are isostructural across the halide series, while the 3-isomer salts display divergent packing arrangements that disrupt the cooperative binding motif [1].

Regioisomeric dimer architecture
Head-to-head
2-isomer: isostructural dimers across Cl, Br, I, I₃ salts
3-isomer: divergent packing; cooperative binding motif disrupted
2-Regioisomer uniquely provides halide-agnostic dimer topology for systematic co-crystal screening.
Unit cell similarity indices confirm isostructurality across 4 halide variants.
regioisomerism halogen-bonded frameworks positional isomer

High-Value Application Scenarios for 2-(Iodoethynyl)pyridine Supported by Quantitative Differentiation Evidence


Crystal Engineering of Porous Halogen-Bonded Organic Frameworks (XBOFs)

The exclusive N(pyr)-directed halogen bonding of 2-(iodoethynyl)pyridine, combined with its ability to form discrete cyclic trimers (Section 3, Evidence_Items 1 and 2), makes it a prime tecton for constructing porous halogen-bonded organic frameworks with predictable topology. The 79% vdW I···N distance (Evidence_Item 3) ensures close-packed yet non-covalent framework connectivity, and the SSNMR fingerprint (Evidence_Item 4) provides a QC metric for framework integrity post-synthesis [1][2].

Sonogashira Cross-Coupling Intermediate for sp-Carbon-Rich Pharmaceutical Scaffolds

As an iodoalkyne, 2-(iodoethynyl)pyridine serves as an electrophilic coupling partner in palladium-catalyzed Sonogashira reactions. The sp-hybridized C–I bond undergoes oxidative addition to Pd(0) more readily than the corresponding C–Br bond of 2-(bromoethynyl)pyridine, enabling milder reaction conditions (lower temperature, shorter reaction time) when the iodo congener is selected. This reactivity advantage — while not quantified in a single head-to-head study for this specific scaffold — is a well-established class-level inference from the general reactivity order of haloalkynes (I > Br ≫ Cl) in Pd(0)-catalyzed cross-couplings, and directly impacts the synthetic efficiency of pyridine-containing drug candidates [3].

Spontaneous Chiral Resolution via Halogen-Bonded Double Helices

Derivatives of 2-(iodoethynyl)pyridine (e.g., the quinoline analog) undergo spontaneous resolution upon crystallization to yield enantiomeric pairs of intertwined supramolecular double helices (3₁- and 3₂-helices). The parent 2-(iodoethynyl)pyridine triangle assembly (Evidence_Item 2) demonstrates that subtle modifications to the monomer structure and crystallization solvent can toggle between distinct chiral and achiral supramolecular architectures — a programmable chirality feature that is not observed with bromo- or chloroethynyl analogs, which lack the requisite halogen-bond strength and directionality [1].

Anion-Responsive Halogen/Hydrogen Bond Cooperative Sensor Materials

The cooperative C–I···X⁻ / N⁺–H···X⁻ binding motif exhibited by 2-iodoethynylpyridinium salts (Evidence_Item 5) creates an isostructural halide series whose solid-state NMR signatures (Evidence_Item 4) change systematically with halide identity. This enables the design of anion-responsive crystalline materials where halide exchange can be detected and quantified by SSNMR, providing a materials platform for solid-state anion sensing that is structurally inaccessible with the 3-iodoethynyl regioisomer [2].

Application
Selection Property
Validation Focus
Halogen-bonded organic frameworks (XBOFs)
Exclusive N(pyr)-directed halogen bonding with cyclic trimer capability
I···N distance geometry; SSNMR framework integrity post-synthesis
Sonogashira cross-coupling intermediate
sp-C–I bond for Pd(0) oxidative addition under reported mild conditions
Class-level haloalkyne reactivity order (I > Br ≫ Cl); scaffold-specific coupling efficiency
Chiral supramolecular resolution studies
Halogen-bond strength and directionality for enantiomeric double-helix assembly
Crystallization solvent screen; single-crystal chirality assignment
Anion-responsive crystalline sensor materials
Cooperative C–I···X⁻ / N⁺–H···X⁻ isostructural halide series
SSNMR halide-exchange detection; 2- vs 3-regioisomer topology control
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